molecular formula C11H14ClNO3 B2409169 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride CAS No. 2361640-77-7

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

Cat. No.: B2409169
CAS No.: 2361640-77-7
M. Wt: 243.69
InChI Key: VMRFGTIXKXTGCP-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7;/h2-3,6,9,12H,4-5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRFGTIXKXTGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It is being studied for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders and infections .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism by which 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid; hydrochloride (CAS No. 2361640-77-7) is a compound that belongs to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}ClNO3_{O_3}
  • Molecular Weight : 243.69 g/mol
  • IUPAC Name : 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid; hydrochloride

The biological activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid; hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to significant physiological effects.

Potential Mechanisms:

  • Inhibition of Oncogenic Signaling : Research indicates that similar compounds can inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often upregulated in cancers such as colorectal cancer (CRC) .
  • Antioxidant Properties : Compounds in this class may exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroquinoline exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to significantly reduce tumor growth in animal models of CRC by inhibiting the IL-6/JAK2/STAT3 pathway .

Neuroprotective Effects

Research suggests that tetrahydroquinoline derivatives may protect neuronal cells from apoptosis and promote neurogenesis. This potential makes them candidates for developing treatments for neurodegenerative disorders.

Study on Antiproliferative Activity

A notable study investigated the antiproliferative effects of a related compound (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) in DMH-induced CRC models. The administration of this compound led to:

  • Histopathological Improvements : Restoration of normal tissue architecture.
  • Biochemical Changes : Decreased levels of pro-inflammatory cytokines such as IL-6.
  • Gene Expression Modulation : Downregulation of oncogenes associated with CRC progression .

Comparative Analysis

To highlight the unique properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid; hydrochloride compared to other compounds in its class:

Compound NameBiological ActivityMechanism
7-Methoxy-1,2,3,4-tetrahydroquinolineModerate anticancer propertiesIL-6 inhibition
6-Methoxy-1,2,3,4-tetrahydroisoquinolineNeuroprotective effectsAntioxidant activity
7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid; hydrochloridePotential anticancer and neuroprotective effectsModulation of JAK2/STAT3 pathway

Q & A

Basic: What are the standard synthetic routes for 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride, and how do laboratory methods differ from industrial-scale approaches?

Answer:
Laboratory synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines followed by methoxy group introduction and carboxylation. For example, decarboxylation of ethyl ester precursors (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) under basic conditions, followed by chlorination with phosphorus oxychloride, is a common step . Industrial methods may optimize these steps for yield and scalability, such as using sodium hydroxide hydrolysis and adjusting reaction temperatures . Lab protocols prioritize purity and flexibility for structural modifications, while industrial processes focus on cost efficiency and regulatory compliance.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the tetrahydroquinoline backbone, methoxy group (-OCH₃ at δ ~3.8 ppm), and carboxylic acid proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for C₁₂H₁₄NO₃Cl) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:
Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). To address this:

  • Solubility Studies: Systematically test solvents (DMSO, water, ethanol) under controlled temperatures and document precipitation thresholds .
  • Stability Profiling: Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products . Cross-reference findings with published impurity standards (e.g., desfluoroenrofloxacin hydrochloride analogs) .

Basic: What biological activity profiles have been reported for structurally similar quinoline-carboxylic acid derivatives?

Answer:
Analogous compounds (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) exhibit antimicrobial and anticancer properties due to interactions with bacterial topoisomerases or cancer cell apoptosis pathways . Methoxy and carboxylic acid groups enhance bioavailability and target binding . Researchers should validate these findings using cell viability assays (MTT) and bacterial inhibition models.

Advanced: What strategies are effective for developing analytical methods to detect trace impurities in this compound?

Answer:

  • Forced Degradation: Expose the compound to heat, light, and hydrolytic conditions to simulate impurities .
  • LC-MS/MS: Identify degradation products (e.g., decarboxylated or demethylated derivatives) using tandem mass spectrometry .
  • Reference Standards: Use certified impurities (e.g., 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) as benchmarks .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep in airtight containers under dry, dark conditions (-20°C for long-term stability) .

Advanced: How can computational modeling aid in predicting the reactivity of the methoxy and carboxylic acid groups in this compound?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the methoxy and carboxyl groups .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability in aqueous environments .

Advanced: What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution: Use chiral stationary phases in preparative HPLC or employ asymmetric catalysis during cyclization .
  • Process Monitoring: Implement in-line FTIR or Raman spectroscopy to detect racemization during critical steps (e.g., carboxylation) .

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